5-Fluoro-2,6-dimethylpyrimidin-4-amine
Overview
Description
5-Fluoro-2,6-dimethylpyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C6H8FN3The presence of fluorine in the pyrimidine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,6-dimethylpyrimidin-4-amine typically involves the fluorination of 2,6-dimethylpyrimidin-4-amine. One common method is the use of Selectfluor, a fluorinating agent, under controlled conditions to introduce the fluorine atom at the desired position on the pyrimidine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the fluorination reaction.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Fluoro-2,6-dimethylpyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anticancer and antiviral drugs.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Materials Science: It is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,6-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. For example, in medicinal chemistry, the compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar fluorinated pyrimidine structure.
2,6-Dimethylpyrimidin-4-amine: The non-fluorinated analog of 5-Fluoro-2,6-dimethylpyrimidin-4-amine.
5-Fluoro-2-methylpyrimidin-4-amine: Another fluorinated pyrimidine derivative with a different substitution pattern.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom and the two methyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-fluoro-2,6-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQPGGGBCAPJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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